molecular formula C23H19NO3 B1682930 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 193620-69-8

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B1682930
M. Wt: 357.4 g/mol
InChI Key: KUEYYIJXBRWZIB-UHFFFAOYSA-N
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Description

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one belongs to the class of organic compounds known as diphenylmethanes . Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C23H19NO3 . It has a net charge of 0, an average mass of 357.403, and a mono-isotopic mass of 357.13649 .

Scientific Research Applications

  • Biological Evaluation and Antineoplastic Drug Targeting

    • Application: Bis(indolyl)methanes (BIMs) and their derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their potential ability to bind antineoplastic drug target and spindle motor protein kinesin Eg5 .
    • Method: The synthesis was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively .
    • Results: The synthesized BIM derivatives were found to bind the allosteric pocket of the Eg5 motor domain more robustly than the previously reported allosteric inhibitor Arry520 .
  • Synthesis of Functionalized BIMs

    • Application: The protocol for synthesizing functionalized BIMs was expanded to include the treatment of indole with a range of aldehydes .
    • Method: The synthesis was carried out by treating indole with a range of aldehydes .
    • Results: The required BIM natural products and derivatives were obtained in excellent yields .
  • Preparation of 4,4′-(Arylmethylene)-Bis Derivatives

    • Application: A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
    • Method: The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 4-chlorobenzaldehyde was tested in the presence of different amounts of a magnetically separable nanocatalyst .
    • Results: The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
  • Hole-Transport Materials for Perovskite Solar Cells

    • Application: Compounds similar to your compound have been used as hole-transport materials (HTMs) in perovskite solar cells (PSCs) .
    • Method: These HTMs facilitate hole-extraction and transfer, and also act as a barrier to protect the perovskite from moisture and oxygen .
    • Results: The use of these HTMs has been found to improve the photovoltaic performance and long-term stability of PSCs .
  • Synthesis of Tertiary Phosphines

    • Application: Tertiary phosphines, which are structurally similar to your compound, have been synthesized and used in transition metal catalysis and organocatalysis .
    • Method: The synthesis was carried out by a successive lithium-bromide exchange and a treatment with a dichloroorganylphosphine, followed by a final interaction with an organomagnesium halogenide .
    • Results: A broad family of new phospholes was obtained through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
  • Antioxidant and Anticancer Activities

    • Application: 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antioxidant and anticancer activities .
    • Method: The synthesis was carried out by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .
    • Results: Several derivatives proved to be cytotoxic in the RKO cell line. In particular, one compound exhibited an IC50 of 9.9±1.1 μM against RKO cell .

properties

IUPAC Name

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYYIJXBRWZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432401
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

CAS RN

193620-69-8
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of oxindole was dissolved in 100 ml tetrahydrofuran, and 21.8 g of 4,4'-dimethoxybenzophenone was added thereto at room temperature. Subsequently, the temperature of the reaction was brought to 0° C. 9.0 g of 60% sodium hydride was added, and when generation of hydrogen ceased, the reaction mixture was refluxed with heat for 12 hours. After completion of reaction, the reaction mixture was cooled. Saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and then evaporated. The resultant crude product was recrystallized from methanol, to thereby obtain 22.8 g (yield 85%) of the title compound in yellow crystals (Crystal 1). The melting point and elementary analysis data are shown in Table 1, and NMR and MS spectrum data are shown in Table 2. Also, the IR spectrum chart of the compound is shown in FIG. 1.
[Compound]
Name
Crystal 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
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Reactant of Route 5
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Reactant of Route 6
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

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